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Compound of Interest

Compound Name: NGB 2904 hydrochloride

Cat. No.: B060622 Get Quote

An In-depth Whitepaper on the Potent and Selective Dopamine D3 Receptor Antagonist

This technical guide provides a comprehensive overview of NGB 2904 hydrochloride, a

potent and selective antagonist for the dopamine D3 receptor (D3R). Its high selectivity makes

it a valuable research tool for investigating the role of D3R in neurological and psychiatric

disorders, particularly in the context of substance use disorders. This document is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

chemical properties, mechanism of action, experimental protocols, and relevant signaling

pathways.

Core Compound Data
NGB 2904 hydrochloride is chemically identified as N-[4-[4-(2,3-dichlorophenyl)-1-

piperazinyl]butyl]-9H-fluorene-2-carboxamide, monohydrochloride.[1][2] Its chemical and

physical properties are summarized below.
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Property Value Citations

CAS Number 189061-11-8 [1][3][4][5]

Molecular Formula C₂₈H₂₉Cl₂N₃O · HCl [1][3]

Molecular Weight 530.92 g/mol [2][3][4]

Purity ≥98% (HPLC) [3][4]

Appearance White to tan powder [6]

Solubility
Soluble to 25 mM in DMSO

Soluble to 5 mM in ethanol
[1][3]

Receptor Binding Profile and Potency
NGB 2904 exhibits high affinity and remarkable selectivity for the human dopamine D3 receptor

over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is

crucial for minimizing off-target effects in experimental models.

Receptor Binding Affinity (Kᵢ, nM) Citations

Dopamine D3 1.4 [3][7]

Dopamine D2 217 [3][7]

Serotonin 5-HT₂ 223 [3][7]

Adrenergic α₁ 642 [3][7]

Dopamine D4 >5000 [3][7]

Dopamine D1 >10000 [3][7]

Dopamine D5 >10000 [3][7]

In functional assays, NGB 2904 potently antagonizes agonist-stimulated activity.
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Functional Assay Potency (IC₅₀) Citations

Quinpirole-Stimulated

Mitogenesis Antagonism
6.8 nM [1][3]

Mechanism of Action and Signaling Pathway
NGB 2904 acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G

protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by

dopamine, D3Rs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. This signaling cascade is implicated in modulating neuronal excitability and

synaptic plasticity.

In the context of addiction, chronic exposure to drugs of abuse can lead to neuroadaptations in

the mesolimbic dopamine system, including altered D3R expression and function.[5] D3R

activation is believed to play a critical role in drug-seeking behavior and relapse. By blocking

the D3 receptor, NGB 2904 prevents the downstream signaling initiated by dopamine, thereby

attenuating the reinforcing properties of addictive drugs and reducing the motivation to seek

them.[7][8]
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Caption: Dopamine D3 receptor signaling and antagonism by NGB 2904.

Experimental Protocols
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NGB 2904 has been extensively characterized in preclinical models of drug addiction. The

methodologies for synthesis and key behavioral assays are outlined below.

Synthesis
The synthesis of NGB 2904 is performed according to the methods first described by Yuan et

al. (1998) in Bioorganic & Medicinal Chemistry Letters.[8] The synthesis generally involves the

coupling of a fluorene-2-carboxamide moiety with a linker that is attached to a 4-(2,3-

dichlorophenyl)piperazinyl group.

In Vivo Behavioral Assay: Reinstatement of Drug-
Seeking Behavior
A primary application of NGB 2904 is to assess its ability to prevent the relapse of drug-seeking

behavior. The reinstatement model is a widely used preclinical paradigm for this purpose.[9][10]

1. Animals and Surgical Preparation:

Male Long-Evans or Sprague-Dawley rats are commonly used.

Animals are surgically implanted with an intravenous (IV) catheter into the jugular vein for

drug self-administration. Catheters are flushed daily to maintain patency.

2. Self-Administration Training:

Following recovery from surgery, rats are placed in standard operant conditioning chambers.

They are trained to press an "active" lever to receive an IV infusion of a drug, such as

cocaine (e.g., 0.5 mg/kg/infusion), paired with a discrete cue (e.g., a light and/or tone).

Presses on an "inactive" lever have no programmed consequences.

Training sessions (e.g., 2 hours daily) continue for approximately 10-14 days until stable

responding is established.

3. Extinction Training:

Following the acquisition phase, extinction sessions begin.
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During these sessions, presses on the active lever no longer result in drug infusion or the

presentation of the associated cues.

Extinction training continues until responding on the active lever decreases to a predefined

low level (e.g., <20% of the average of the last 3 training days).

4. Reinstatement Test:

Once the lever-pressing behavior is extinguished, a reinstatement test is conducted.

Prior to the test session (e.g., 30 minutes before), animals are pretreated with either vehicle

or NGB 2904 (e.g., 0.1-10 mg/kg, intraperitoneally).[9]

Reinstatement of drug-seeking (i.e., an increase in active lever presses) is then triggered by

one of three methods:

Drug-Primed: A non-contingent injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.).

Cue-Induced: Presentation of the drug-associated cues following an active lever press

(without drug delivery).

Stress-Induced: Exposure to a stressor, such as a mild footshock or a pharmacological

stressor like yohimbine.

The number of presses on the active and inactive levers is recorded. Effective compounds

like NGB 2904 are expected to significantly reduce the reinstatement of active lever pressing

compared to vehicle-treated controls.[9]
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Phase 1: Training (10-14 days)

Phase 2: Extinction (~7-14 days)

Phase 3: Reinstatement Test (1 day)
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Caption: Workflow for the reinstatement model of drug relapse.

Summary and Future Directions
NGB 2904 hydrochloride is a highly selective and potent dopamine D3 receptor antagonist

that has proven to be an invaluable tool in addiction research. Its ability to attenuate the

rewarding effects of drugs of abuse and prevent the reinstatement of drug-seeking behavior in

preclinical models highlights the therapeutic potential of targeting the D3 receptor.[8][9] Future
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research, including clinical investigations, is warranted to determine if the promising preclinical

profile of D3R antagonists like NGB 2904 can be translated into effective pharmacotherapies

for substance use disorders in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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